

# **BRL-42715: A Potent Penem β-Lactamase Inhibitor**

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

**BRL-42715**, chemically known as C6-(N1-methyl-1,2,3-triazolylmethylene)penem, is a powerful  $\beta$ -lactamase inhibitor belonging to the penem class of antibiotics.[1][2] Its robust inhibitory activity extends across a wide array of bacterial  $\beta$ -lactamases, encompassing both plasmid-mediated enzymes like TEM, SHV, and OXA, and chromosomally-mediated enzymes found in species such as Enterobacter, Citrobacter, and Serratia.[1][2] This broad spectrum of activity makes **BRL-42715** a significant agent for overcoming  $\beta$ -lactamase-mediated resistance to  $\beta$ -lactam antibiotics. Notably, the concentration of **BRL-42715** required to inhibit 50% of the initial rate of hydrolysis (IC50) for many  $\beta$ -lactamases is less than 0.01 μg/mL, a potency that is 10-to 100-fold greater than other inhibitors like clavulanic acid.[1]

This technical guide provides a comprehensive overview of the  $\beta$ -lactamase inhibition spectrum of **BRL-42715**, details of its mechanism of action, experimental protocols for its evaluation, and a discussion on potential resistance mechanisms.

# Spectrum of β-Lactamase Inhibition

**BRL-42715** is a highly effective inhibitor of Ambler Class A, C, and D serine  $\beta$ -lactamases. However, it is not effective against Class B metallo- $\beta$ -lactamases, for which it acts as a substrate and is hydrolyzed. The inhibitory potency of **BRL-42715** against a range of  $\beta$ -lactamases is summarized in the table below.





Table 1: Inhibitory Activity of BRL-42715 against various

**B-Lactamases** 

| β-Lactamase<br>Class | Enzyme                 | Organism                   | Inhibition<br>Parameter               | Value        |
|----------------------|------------------------|----------------------------|---------------------------------------|--------------|
| Class A              | TEM-1                  | E. coli                    | IC50                                  | < 0.01 μg/mL |
| SHV-1                | K. pneumoniae          | IC50                       | < 0.01 μg/mL                          |              |
| PC1                  | S. aureus              | IC50                       | < 0.01 μg/mL                          | _            |
| K1                   | K. pneumoniae          | Second-order rate constant | 0.17 μM <sup>-1</sup> s <sup>-1</sup> | _            |
| Class C              | P99                    | E. cloacae                 | IC50                                  | < 0.01 μg/mL |
| Cephalosporinas<br>e | Enterobacteriace<br>ae | IC50                       | < 0.004 mg/L                          |              |
| Class D              | OXA-1                  | E. coli                    | IC50                                  | < 0.01 μg/mL |

## **Mechanism of Action**

BRL-42715 acts as an active-site-directed, mechanism-based inactivator of serine  $\beta$ -lactamases. The process involves the formation of a stable acyl-enzyme intermediate with the active site serine residue of the  $\beta$ -lactamase. This initial binding is rapid and stoichiometric. Subsequent to the formation of the acyl-enzyme complex, a chemical rearrangement occurs, leading to the formation of a stable, seven-membered thiazepine ring. This structural transformation results in a long-lived, inactivated enzyme state. The half-lives for the regeneration of the free enzyme can range from minutes to over two days, depending on the specific  $\beta$ -lactamase.





Click to download full resolution via product page

Mechanism of  $\beta$ -lactamase inhibition by **BRL-42715**.

# Experimental Protocols Determination of IC50 Values for β-Lactamase Inhibition

This protocol outlines a common method for determining the 50% inhibitory concentration (IC50) of a  $\beta$ -lactamase inhibitor using a spectrophotometric assay with the chromogenic cephalosporin substrate, nitrocefin.

- 1. Materials and Reagents:
- Purified β-lactamase enzyme
- BRL-42715 stock solution (in a suitable solvent, e.g., DMSO)
- Nitrocefin stock solution
- Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0)
- 96-well microtiter plates
- Spectrophotometer capable of reading absorbance at 486 nm
- 2. Experimental Procedure:



- Enzyme Preparation: Dilute the purified β-lactamase in phosphate buffer to a working concentration that gives a linear rate of nitrocefin hydrolysis for at least 10 minutes.
- Inhibitor Dilution Series: Prepare a serial dilution of **BRL-42715** in phosphate buffer to cover a range of concentrations expected to inhibit the enzyme.
- Assay Setup:
- In a 96-well plate, add a fixed volume of the diluted β-lactamase to each well.
- Add an equal volume of the **BRL-42715** dilutions to the respective wells.
- Include control wells with buffer instead of inhibitor (for 100% enzyme activity) and wells with buffer and no enzyme (for background).
- Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).
- Initiation of Reaction: Add a fixed volume of the nitrocefin solution to each well to start the reaction.
- Measurement: Immediately begin monitoring the change in absorbance at 486 nm over time using a spectrophotometer. The hydrolysis of nitrocefin results in a color change from yellow to red.
- Data Analysis:
- Calculate the initial rate of reaction (V<sub>0</sub>) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time plot.
- Normalize the reaction rates to the control (100% activity).
- Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

#### Click to download full resolution via product page

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep\_enzyme [label="Prepare β-Lactamase Solution"]; prep\_inhibitor [label="Prepare BRL-42715 Dilution Series"]; setup\_assay [label="Set up 96-well plate:\n- Enzyme\n-Inhibitor/Control"]; pre\_incubate [label="Pre-incubate Enzyme and Inhibitor"]; add\_substrate [label="Add Nitrocefin Substrate"]; measure [label="Measure Absorbance at 486 nm over time"]; analyze [label="Calculate Initial Rates and % Inhibition"]; plot [label="Plot % Inhibition vs. [Inhibitor]"]; determine\_ic50 [label="Determine IC50



```
from Dose-Response Curve"]; end [label="End", shape=ellipse,
fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep_enzyme; start -> prep_inhibitor; prep_enzyme ->
setup_assay; prep_inhibitor -> setup_assay; setup_assay ->
pre_incubate; pre_incubate -> add_substrate; add_substrate -> measure;
measure -> analyze; analyze -> plot; plot -> determine_ic50;
determine_ic50 -> end; }
```

Workflow for determining the IC50 of a  $\beta$ -lactamase inhibitor.

# **Potentiation of Antibiotic Activity**

A key measure of a β-lactamase inhibitor's efficacy is its ability to restore the activity of β-lactam antibiotics against resistant, β-lactamase-producing bacteria. **BRL-42715** has demonstrated significant potentiation of antibiotics like amoxicillin. For instance, in a study of 412 β-lactamase-producing Enterobacteriaceae strains, the MIC50 (Minimum Inhibitory Concentration for 50% of strains) of amoxicillin decreased from >128  $\mu$ g/mL to 2  $\mu$ g/mL in the presence of 1  $\mu$ g/mL of **BRL-42715**. This was a more pronounced effect than that observed with 5  $\mu$ g/mL of clavulanic acid, which reduced the MIC50 to 8  $\mu$ g/mL. Similarly, against methicillin-susceptible Staphylococcus aureus strains, **BRL-42715** reduced the MICs of amoxicillin from a range of 8 to >32.0  $\mu$ g/mL to ≤0.06  $\mu$ g/mL.

## **Resistance to β-Lactamase Inhibitors**

The emergence of resistance to  $\beta$ -lactamase inhibitors is a significant clinical concern. While specific mutations in  $\beta$ -lactamase genes that confer resistance to **BRL-42715** have not been extensively documented in the available literature, mechanisms of resistance to other inhibitors have been studied. Generally, resistance can arise from:

• Mutations in the  $\beta$ -lactamase gene: Amino acid substitutions in or near the active site of the enzyme can reduce the binding affinity of the inhibitor without completely abolishing the enzyme's ability to hydrolyze the partner  $\beta$ -lactam. For TEM  $\beta$ -lactamases, mutations at positions such as Met69, Ser130, Arg244, and Asn276 have been associated with resistance to clavulanic acid.



- Hyperproduction of  $\beta$ -lactamases: Bacteria may upregulate the expression of the  $\beta$ -lactamase gene, leading to such high concentrations of the enzyme that the inhibitor is overwhelmed.
- Expression of inhibitor-resistant  $\beta$ -lactamase variants: Some naturally occurring  $\beta$ -lactamase variants may have intrinsic resistance to certain inhibitors.
- Efflux pumps: Bacteria may acquire or upregulate efflux pumps that actively transport the inhibitor out of the cell, reducing its intracellular concentration.

It is plausible that similar mechanisms could lead to reduced susceptibility to **BRL-42715**. Further research is needed to identify specific mutations and resistance mechanisms relevant to this potent inhibitor.

### Conclusion

**BRL-42715** is a highly potent, broad-spectrum inhibitor of Class A, C, and D  $\beta$ -lactamases. Its mechanism of action, involving the formation of a stable, rearranged acyl-enzyme intermediate, leads to prolonged inactivation of these key resistance enzymes. This potent inhibitory activity translates into a significant ability to potentiate the efficacy of  $\beta$ -lactam antibiotics against a wide range of resistant bacteria. While the potential for resistance exists, **BRL-42715** remains a valuable tool for research and a benchmark for the development of new  $\beta$ -lactamase inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Evaluation of BRL 42715, a beta-lactamase-inhibiting penem PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Escape mutations circumvent a tradeoff between resistance to a beta-lactam and resistance to a beta-lactamase inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BRL-42715: A Potent Penem β-Lactamase Inhibitor].
   BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15564214#brl-42715-spectrum-of-lactamase-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com